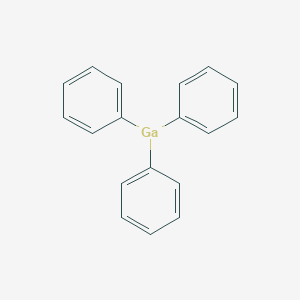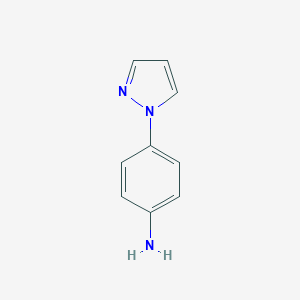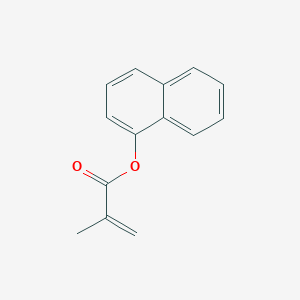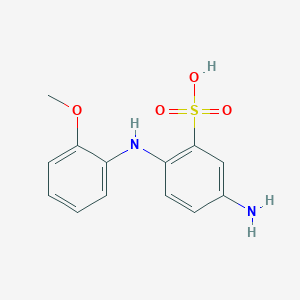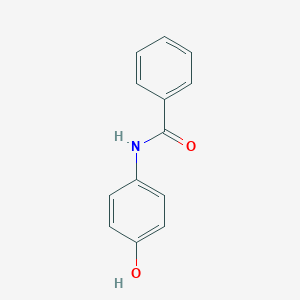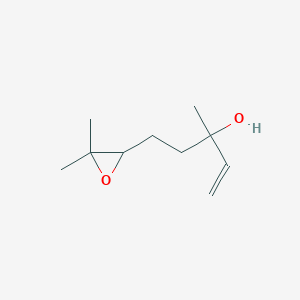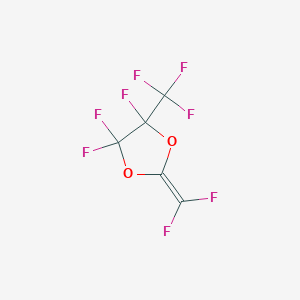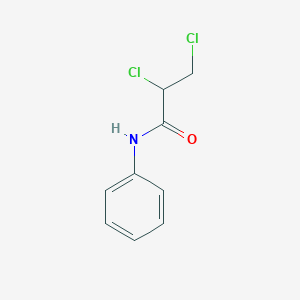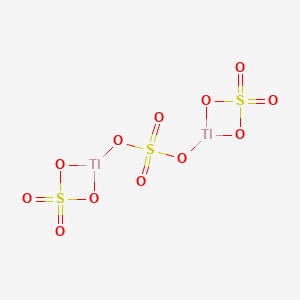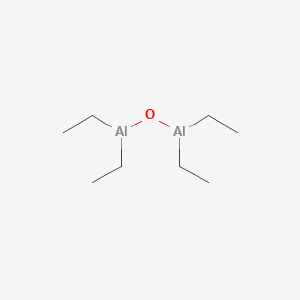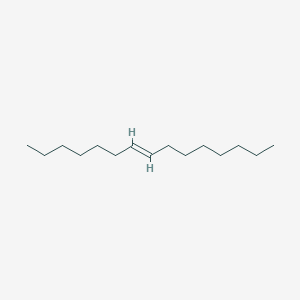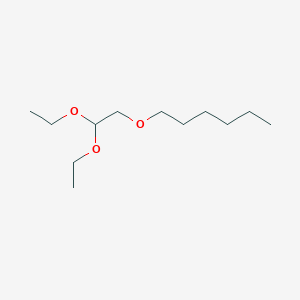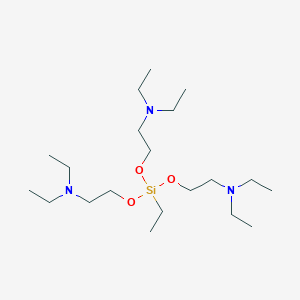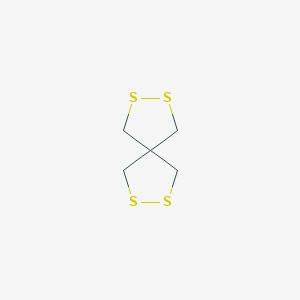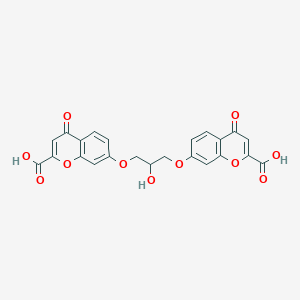
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane, also known as BCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCP is a derivative of chromone, which is a naturally occurring compound found in plants and fungi. BCP is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not fully understood, but it is believed to act through multiple pathways. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory cytokines. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to induce apoptosis by activating the caspase cascade.
Biochemische Und Physiologische Effekte
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have several biochemical and physiological effects. It is a potent antioxidant and has been shown to scavenge free radicals and reduce oxidative stress. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is also stable and can be stored for long periods of time. However, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity have not been fully characterized. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane. One potential direction is the development of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another potential direction is the investigation of the pharmacokinetics and toxicity of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane in animal models and humans. Additionally, the development of new synthesis methods for 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane and its derivatives could lead to the discovery of new compounds with improved therapeutic properties.
Synthesemethoden
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane can be synthesized using a multistep procedure involving the reaction of 7-hydroxy-2-chromonecarboxylic acid with 4-hydroxybenzaldehyde, followed by the reaction with 1,3-dibromopropane and sodium hydroxide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
16139-47-2 |
|---|---|
Produktname |
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane |
Molekularformel |
C23H16O11 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
7-[3-(2-carboxy-4-oxochromen-7-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-12-1-3-14-16(25)7-20(22(27)28)33-18(14)5-12)10-32-13-2-4-15-17(26)8-21(23(29)30)34-19(15)6-13/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) |
InChI-Schlüssel |
QFLQVUAJKXUXOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O |
Andere CAS-Nummern |
16139-47-2 |
Verwandte CAS-Nummern |
37092-38-9 (di-hydrochloride salt) |
Synonyme |
1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane 1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane, disodium salt 78012 disodium cromproxate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



